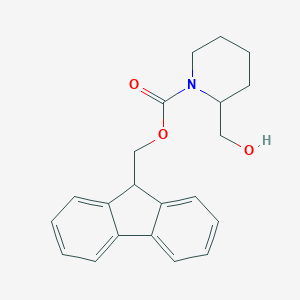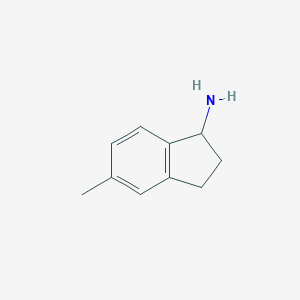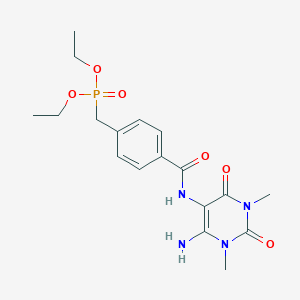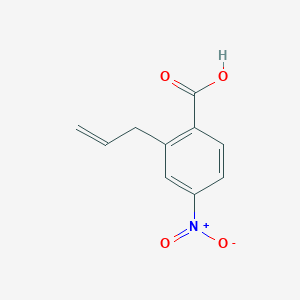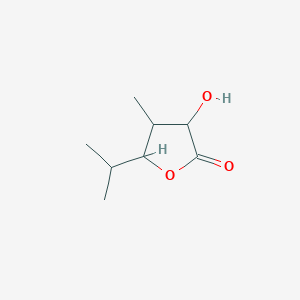
Bisdisulizole disodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bisdisulizole disodium, also known by its trade name Neo Heliopan AP, is a water-soluble organic compound primarily used in sunscreen products to absorb UVA rays . Its chemical formula is C20H12N4Na2O12S4, and it has a molar mass of 674.55 g/mol . This compound is known for its high photostability and effectiveness in protecting the skin from harmful ultraviolet radiation .
Biochemical Analysis
Biochemical Properties
It is known that Bisdisulizole disodium is a water-soluble compound , which suggests that it may interact with various enzymes, proteins, and other biomolecules in an aqueous environment
Cellular Effects
As a component of sunscreen products, this compound is designed to absorb UVA rays , which may influence cell function by protecting cells from UVA-induced damage
Molecular Mechanism
The molecular mechanism of action of this compound is not well defined. It is known to absorb UVA rays
Preparation Methods
The synthesis of bisdisulizole disodium involves the reaction of 2,2’- (1,4-phenylene)bis(6-sulfo-1H-benzimidazole-4-sulfonate) with sodium hydroxide to form the disodium salt . The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product. Industrial production methods often involve large-scale synthesis in reactors, followed by purification processes to obtain high-purity this compound .
Chemical Reactions Analysis
Bisdisulizole disodium undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: It can undergo substitution reactions where sulfonate groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Bisdisulizole disodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of photostability and UV absorption properties.
Biology: Research has explored its potential protective effects against UV-induced DNA damage in skin cells.
Industry: Beyond sunscreens, it is used in various cosmetic formulations to enhance UV protection.
Mechanism of Action
The mechanism of action of bisdisulizole disodium involves the absorption of UVA radiation, which prevents the radiation from penetrating the skin . The compound’s molecular structure allows it to absorb high-energy UV photons and dissipate the energy as lower-energy photons, thus protecting the skin . The primary molecular targets are the chromophores in the skin that would otherwise absorb UV radiation and potentially cause damage .
Comparison with Similar Compounds
Bisdisulizole disodium is unique compared to other UV filters due to its high photostability and broad-spectrum UVA absorption . Similar compounds include:
Ensulizole: A water-soluble UV filter with a narrower absorption range.
Avobenzone: An oil-soluble UVA filter with lower photostability.
Tinosorb S: A broad-spectrum UV filter with both UVA and UVB absorption properties.
This compound stands out for its water solubility and high effectiveness in absorbing UVA rays, making it a preferred choice in many sunscreen formulations .
Properties
CAS No. |
180898-37-7 |
|---|---|
Molecular Formula |
C20H14N4NaO12S4 |
Molecular Weight |
653.6 g/mol |
IUPAC Name |
disodium;2-[4-(4,6-disulfo-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4,6-disulfonate |
InChI |
InChI=1S/C20H14N4O12S4.Na/c25-37(26,27)11-5-13-17(15(7-11)39(31,32)33)23-19(21-13)9-1-2-10(4-3-9)20-22-14-6-12(38(28,29)30)8-16(18(14)24-20)40(34,35)36;/h1-8H,(H,21,23)(H,22,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36); |
InChI Key |
YCWCJGXHELVZPI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3S(=O)(=O)[O-])S(=O)(=O)O)C4=NC5=C(N4)C=C(C=C5S(=O)(=O)[O-])S(=O)(=O)O.[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3S(=O)(=O)O)S(=O)(=O)O)C4=NC5=C(N4)C=C(C=C5S(=O)(=O)O)S(=O)(=O)O.[Na] |
Related CAS |
192776-90-2 |
Synonyms |
disodium phenyl dibenzimidazole tetrasulfonate PDBT cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


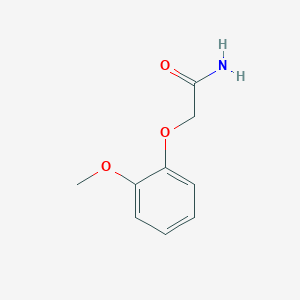
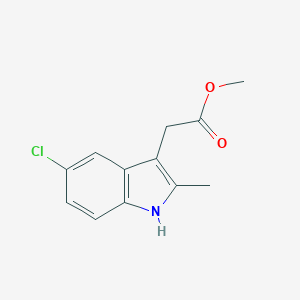
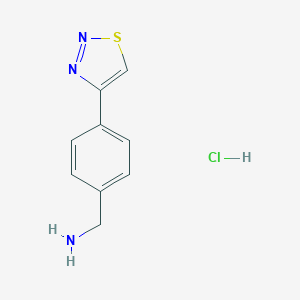
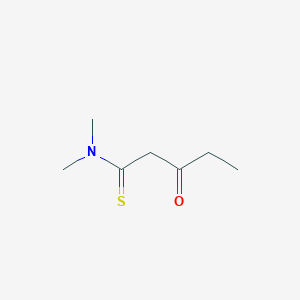
![(E)-But-2-enedioic acid;(E)-2,5-dimethyl-N-(2-morpholin-4-ylethoxy)-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-imine](/img/structure/B70497.png)
